An In-Depth Technical Guide to 4-Amino-3-chlorobenzotrifluoride: A Cornerstone Intermediate in Modern Drug Development
An In-Depth Technical Guide to 4-Amino-3-chlorobenzotrifluoride: A Cornerstone Intermediate in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-chlorobenzotrifluoride, a halogenated and trifluoromethyl-substituted aniline, has emerged as a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic and structural characteristics render it an invaluable synthon for the construction of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive exploration of 4-Amino-3-chlorobenzotrifluoride, encompassing its fundamental chemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on its critical role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably the anticancer agent Sorafenib. The guide further delves into the mechanistic underpinnings of the therapeutic agents derived from this versatile intermediate, offering field-proven insights for researchers and professionals engaged in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Synthons
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug. 4-Amino-3-chlorobenzotrifluoride (also known as 2-Chloro-4-(trifluoromethyl)aniline) perfectly embodies the utility of such a strategically fluorinated building block. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent modulates the reactivity of the aromatic ring and the amino group, providing a versatile handle for a variety of chemical transformations. This guide will illuminate the chemical attributes that make this compound a cornerstone intermediate in modern synthetic chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for quality control.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 39885-50-2 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |
| Molecular Weight | 195.57 g/mol | [1][2][3] |
| Appearance | Clear light yellow to yellow liquid after melting | [4] |
| Boiling Point | 214-218 °C (lit.) | [2][4] |
| Density | 1.4160 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.5030 (lit.) | [2][4] |
| Synonyms | 2-Chloro-4-(trifluoromethyl)aniline, 2-Chloro-α,α,α-trifluoro-p-toluidine | [5] |
Spectroscopic Data for Structural Elucidation
The unambiguous identification of 4-Amino-3-chlorobenzotrifluoride is achieved through a combination of spectroscopic techniques. The following data provides a reference for its characterization.
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Amino-3-chlorobenzotrifluoride exhibit characteristic chemical shifts and coupling patterns.
-
¹H NMR (Proton NMR): The spectrum will typically show signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The amine protons will appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents.
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Amino-3-chlorobenzotrifluoride will display characteristic absorption bands.[6]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3510–3380 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1650–1590 | N-H bending of the primary amine |
| 1600–1475 | C=C stretching of the aromatic ring |
| 1300–1000 | C-N stretching of the aromatic amine |
| ~1320 | C-F stretching of the trifluoromethyl group |
| 800-600 | C-Cl stretching |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, 4-Amino-3-chlorobenzotrifluoride will produce a molecular ion peak (M⁺) at m/z 195.[7][8] The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation pathways include the loss of a chlorine atom, a hydrogen cyanide molecule, or the trifluoromethyl group.[9]
Synthesis of 4-Amino-3-chlorobenzotrifluoride
The industrial synthesis of 4-Amino-3-chlorobenzotrifluoride is a critical process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient method involves the high-pressure ammonolysis of 3,4-dichlorobenzotrifluoride.
Synthetic Workflow: From Dichlorobenzotrifluoride to Aminochlorobenzotrifluoride
Caption: High-level workflow for the synthesis of 4-Amino-3-chlorobenzotrifluoride.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-Amino-3-chlorobenzotrifluoride.[2][4]
Materials:
-
3,4-Dichlorobenzotrifluoride
-
N-Methylpyrrolidone (NMP)
-
Anhydrous activated Potassium Fluoride (KF)
-
Ammonia (NH₃)
Procedure:
-
To a high-pressure autoclave, add N-methylpyrrolidone, anhydrous activated potassium fluoride, and 3,4-dichlorobenzotrifluoride.
-
Seal the autoclave and introduce a measured amount of ammonia at ambient temperature.
-
Heat the reaction mixture to 245-250 °C over a period of 2 hours.
-
Maintain the reactor pressure at 38-40 kg/cm ² by the continuous addition of excess ammonia.
-
Hold the reaction at 245-250 °C and 38-40 kg/cm ² for 8 hours.
-
Cool the reaction mixture to ambient temperature and carefully vent the unreacted ammonia for recovery.
-
Filter the reaction mixture to remove solid residues.
-
Separate the products by fractional distillation. The major product will be 4-Amino-3-chlorobenzotrifluoride, with 3-Amino-4-chlorobenzotrifluoride as a minor isomer.
Causality of Experimental Choices:
-
N-Methylpyrrolidone (NMP): A high-boiling polar aprotic solvent is used to facilitate the dissolution of reactants and to withstand the high reaction temperatures.
-
Potassium Fluoride (KF): Acts as a catalyst to promote the nucleophilic aromatic substitution reaction.
-
High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the substitution of an aromatic chlorine atom with an amino group.
Application in Drug Synthesis: The Case of Sorafenib
The paramount importance of 4-Amino-3-chlorobenzotrifluoride in the pharmaceutical industry is exemplified by its use as a key starting material for the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10][11]
The Role of 4-Amino-3-chlorobenzotrifluoride in the Sorafenib Scaffold
In the structure of Sorafenib, the 4-Amino-3-chlorobenzotrifluoride moiety is incorporated into the diaryl urea pharmacophore. This part of the molecule is crucial for binding to the hinge region of the kinase domain.
Synthetic Pathway to Sorafenib
The synthesis of Sorafenib from 4-Amino-3-chlorobenzotrifluoride typically involves the formation of a urea linkage with another key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
Caption: Simplified synthetic route to Sorafenib highlighting the key coupling step.
Experimental Protocol for Sorafenib Synthesis
The following is a representative experimental procedure for the synthesis of Sorafenib from its key intermediates.[10][12]
Materials:
-
N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide (Intermediate from 4-Amino-3-chlorobenzotrifluoride and CDI)
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
1,2-dichloroethane
Procedure:
-
Dissolve N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide in 1,2-dichloroethane in a reaction vessel.
-
Heat the solution to 60-65 °C.
-
Add 4-(4-aminophenoxy)-N-methylpicolinamide to the heated solution.
-
Maintain stirring at 60-65 °C for approximately 15-30 minutes, during which a precipitate of Sorafenib will form.
-
Slowly cool the suspension to room temperature and continue stirring for several hours to ensure complete precipitation.
-
Filter the precipitate, wash with 1,2-dichloroethane, and dry under vacuum to yield Sorafenib base.
Mechanism of Action of Sorafenib: A Multi-Kinase Inhibitor
Sorafenib exerts its anticancer effects by inhibiting a range of protein kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[13]
Caption: Dual mechanism of action of Sorafenib on tumor cell proliferation and angiogenesis.
By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell growth. Simultaneously, its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) disrupts the formation of new blood vessels that supply nutrients to the tumor, effectively starving it.
Broader Applications and Future Perspectives
While the synthesis of Sorafenib is a prominent application, 4-Amino-3-chlorobenzotrifluoride is also a valuable intermediate in the synthesis of other bioactive molecules. For instance, it is a building block for Regorafenib, another multi-kinase inhibitor.[1][12] Furthermore, its structural motifs are found in various investigational compounds and in the synthesis of certain pesticides.[14][15] The continued exploration of derivatives of 4-Amino-3-chlorobenzotrifluoride holds promise for the discovery of novel therapeutic agents and agrochemicals.
Safety and Handling
4-Amino-3-chlorobenzotrifluoride is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to work in a well-ventilated area and to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Amino-3-chlorobenzotrifluoride stands as a testament to the power of strategic molecular design in modern chemistry. Its unique combination of functional groups and electronic properties has made it an indispensable intermediate for the synthesis of life-saving medications like Sorafenib. This guide has provided a comprehensive overview of its chemical nature, synthesis, and application, underscoring its significance for professionals in the field of drug development. As the quest for more effective and targeted therapies continues, the versatility of 4-Amino-3-chlorobenzotrifluoride ensures its continued importance in the synthetic chemist's toolkit.
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